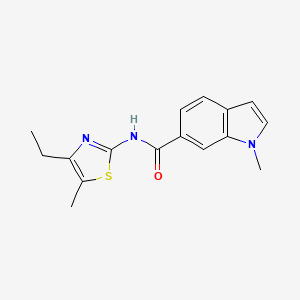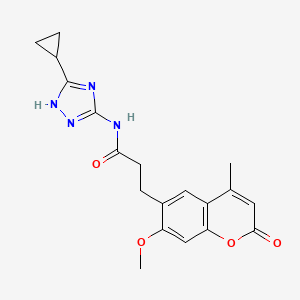
2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is a compound belonging to the class of benzimidazoles Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-cyclopropyl-1H-benzimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include further purification steps such as recrystallization to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation reactions can produce benzimidazole N-oxides.
科学的研究の応用
2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another benzimidazole derivative with potential antitumor activity.
N2-(1H-1,3-benzodiazol-5-yl)-N4-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine: A compound with a similar benzimidazole structure.
Uniqueness
2-chloro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a cyclopropyl group on the benzimidazole ring makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H14ClN3O |
|---|---|
分子量 |
311.8 g/mol |
IUPAC名 |
2-chloro-N-(2-cyclopropyl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C17H14ClN3O/c18-13-4-2-1-3-12(13)17(22)19-11-7-8-14-15(9-11)21-16(20-14)10-5-6-10/h1-4,7-10H,5-6H2,(H,19,22)(H,20,21) |
InChIキー |
JLIMZHMPFCGICM-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12173551.png)

![N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12173557.png)
![N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12173558.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12173569.png)

![N'~1~,N'~8~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]octanedihydrazide](/img/structure/B12173572.png)
![2-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide](/img/structure/B12173589.png)
![3-(4-Chlorophenyl)-9-(2-hydroxyphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8-ol](/img/structure/B12173592.png)
![4-{[(2-methyl-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B12173599.png)

![1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12173619.png)
![(5Z)-3-benzyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12173621.png)
